![molecular formula C19H14N2O B5367042 4-phenyl-1,3-dihydro-2H-naphtho[2,3-b][1,4]diazepin-2-one](/img/structure/B5367042.png)
4-phenyl-1,3-dihydro-2H-naphtho[2,3-b][1,4]diazepin-2-one
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Overview
Description
4-phenyl-1,3-dihydro-2H-naphtho[2,3-b][1,4]diazepin-2-one is a chemical compound that belongs to the class of diazepines. It has been of great interest to researchers due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 4-phenyl-1,3-dihydro-2H-naphtho[2,3-b][1,4]diazepin-2-one is not fully understood. However, it has been suggested that it acts by modulating the activity of GABA receptors in the brain. GABA is a neurotransmitter that plays a key role in regulating anxiety and mood.
Biochemical and Physiological Effects
Studies have shown that this compound has a number of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and to have antibacterial and antifungal properties. It has also been shown to have anxiolytic and antidepressant effects in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-phenyl-1,3-dihydro-2H-naphtho[2,3-b][1,4]diazepin-2-one in lab experiments is its potential therapeutic applications. It has been found to have a wide range of biological activities, making it a promising candidate for the development of new drugs. However, one of the limitations of using this compound is its relatively low yield in the synthesis process, which can make it difficult to obtain large quantities for experiments.
Future Directions
There are several future directions for research on 4-phenyl-1,3-dihydro-2H-naphtho[2,3-b][1,4]diazepin-2-one. One potential area of investigation is its use as a therapeutic agent for the treatment of anxiety and depression. Another area of interest is its potential as an antibacterial and antifungal agent. Additionally, further studies could be conducted to better understand the compound's mechanism of action and to optimize the synthesis process for improved yield.
Synthesis Methods
The synthesis of 4-phenyl-1,3-dihydro-2H-naphtho[2,3-b][1,4]diazepin-2-one involves a multistep process. The starting material is 2-nitrobenzaldehyde, which is reduced to 2-nitrobenzyl alcohol using sodium borohydride. The resulting product is then treated with 2-aminobenzophenone to form the desired compound. The yield of the synthesis process is typically around 60%.
Scientific Research Applications
4-phenyl-1,3-dihydro-2H-naphtho[2,3-b][1,4]diazepin-2-one has been extensively studied for its potential applications in various fields. It has been found to exhibit a wide range of biological activities, including antitumor, antifungal, and antibacterial properties. It has also been investigated for its potential use as a therapeutic agent for the treatment of anxiety and depression.
properties
IUPAC Name |
2-phenyl-3,5-dihydrobenzo[h][1,5]benzodiazepin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O/c22-19-12-16(13-6-2-1-3-7-13)20-17-10-14-8-4-5-9-15(14)11-18(17)21-19/h1-11H,12H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLTKZDFUSDNSIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NC2=CC3=CC=CC=C3C=C2NC1=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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